N-[5-[[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl]sulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide, commonly known as SR1001, is a synthetic compound that acts as a selective inverse agonist of retinoid-related orphan receptors alpha and gamma (RORα and RORγt). [] These receptors are part of the nuclear receptor superfamily of transcription factors, which play crucial roles in various physiological processes, including circadian rhythm regulation, metabolism, and immune responses. [] Specifically, RORγt is a key regulator of the differentiation and function of T helper 17 (Th17) cells, a subset of CD4+ T cells involved in inflammatory responses. [, ]
SR1001 is classified under the category of small molecule inhibitors. It is primarily sourced from synthetic chemistry approaches aimed at developing specific modulators for orphan nuclear receptors. The compound is often studied within the context of immunology and pharmacology, focusing on its effects on various immune-mediated disorders.
The synthesis of SR1001 involves multi-step organic synthesis techniques that typically start from commercially available precursors. The process usually includes:
Detailed synthetic routes can vary based on specific research objectives but generally follow established protocols for synthesizing similar compounds.
The molecular structure of SR1001 can be described as follows:
The three-dimensional conformation of SR1001 allows it to effectively bind to the ligand-binding domain of RORα and RORγt, facilitating its role as an inverse agonist.
SR1001 primarily undergoes interactions that are relevant to its function as an inverse agonist:
The mechanism by which SR1001 exerts its effects involves several key processes:
Physicochemical characterization studies indicate that SR1001 has favorable properties for drug development, including appropriate lipophilicity and permeability characteristics.
SR1001 has been explored for various scientific applications, including:
SR1001 originated from strategic optimization of the promiscuous nuclear receptor ligand T0901317, initially characterized as a liver X receptor (LXR) agonist. Researchers systematically modified the T0901317 scaffold to eliminate LXR activity while retaining ROR inhibitory properties. Through iterative structure-activity relationship studies, the benzenesulfonamide derivative SR1001 was identified, exhibiting >100-fold selectivity for RORα/γ over other nuclear receptors including LXRs, RORβ, and steroid hormone receptors. Competitive radioligand binding assays confirmed direct, high-affinity interaction with RORα (Ki = 172 nM) and RORγ (Ki = 111 nM), establishing its mechanism as a ligand-binding domain (LBD)-targeting compound [3].
Biophysical characterization revealed SR1001's mechanism as a bona fide inverse agonist. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) demonstrated that SR1001 binding induced conformational reorganization within helix 11 (H11) and helix 12 (H12) of the RORγ LBD. This structural shift diminished the accessibility of the activation function 2 (AF-2) surface, critical for coactivator recruitment. Functional assays confirmed SR1001 dose-dependently disrupted interactions between RORγ and the coactivator peptide TRAP220 (IC50 ≈ 117 nM) while enhancing recruitment of the corepressor NCoR. This molecular switch converted RORγ from a transcriptional activator to a repressor at target gene loci [3] [5].
Table 1: Key Pharmacological Characteristics of SR1001
Property | Value/Characteristic | Significance |
---|---|---|
Target Affinity (Ki) | RORα: 172 nM; RORγ: 111 nM | High-affinity, selective binding to RORα/γ LBD |
Selectivity Profile | >100-fold vs LXRs, RORβ, other NRs | Minimizes off-target effects |
Transcriptional Regulation | Dose-dependent suppression of ROR activity | IC50 ~100-200 nM in reporter assays |
Co-regulator Recruitment | ↓ Coactivator (SRC2); ↑ Corepressor (NCoR) | Converts ROR to transcriptional repressor |
Metabolic Stability | Hepatic CYP-mediated oxidation | Guides dosing regimen design in preclinical models |
Pharmacokinetic studies in disease models revealed SR1001's favorable tissue distribution, particularly in immune-relevant organs. Ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) quantification in diabetic mice showed peak plasma concentrations within 30 minutes of intraperitoneal administration, with parallel accumulation in spleen, lung, and liver. Brain penetration was detectable but limited, suggesting primarily peripheral immunomodulatory effects. The compound exhibited a plasma half-life of approximately 2.5 hours, supporting twice-daily dosing regimens in preclinical efficacy studies [7].
The therapeutic rationale for SR1001 stems from the non-redundant functions of RORα and RORγt in Th17 cell biology. These receptors orchestrate a transcriptional network essential for Th17 differentiation and function. During T-cell activation under Th17-polarizing conditions (TGF-β + IL-6), the transcription factors STAT3, IRF4, and BATF initiate chromatin remodeling at the RORC locus. Subsequently, RORγt synergizes with RORα to directly bind ROR response elements (ROREs) in promoters of key effector molecules including IL17A, IL17F, IL23R, and CCR6. This drives the production of pathogenic IL-17 and other cytokines central to autoimmune pathology [2] [6].
Genetic validation strongly supported pharmacological targeting. Mice deficient in RORγt exhibit >90% reduction in Th17 cells and resistance to Th17-driven diseases like experimental autoimmune encephalomyelitis (EAE). While RORα knockout alone causes milder defects, double RORα/RORγt deficiency ablates Th17 development completely. This functional redundancy necessitated dual inhibition for maximal therapeutic effect. Critically, RORγt expression is largely restricted to immune cells (Th17 cells, γδ T cells, innate lymphoid cells), offering a therapeutic window distinct from pan-immunosuppressants. SR1001 capitalized on this specificity to inhibit pathogenic immunity while theoretically sparing protective responses [2] [3] [6].
Table 2: Key Immune Cell Targets of SR1001 and Functional Consequences
Cell Type | ROR Isoform Expressed | SR1001 Effect | Pathophysiological Relevance |
---|---|---|---|
CD4+ Th17 Cells | RORα + RORγt | ↓ Differentiation & IL-17 production | Autoimmunity (MS, RA, psoriasis) |
γδ T Cells | RORγt | ↓ IL-17 secretion | Tissue inflammation (Pancreatitis) |
Tc17 Cells | RORγt | ↓ Cytokine production | Inflammatory pathology |
ILC3 Group | RORγt | ↓ IL-17/IL-22 production | Mucosal immunity & inflammation |
The molecular basis for SR1001's efficacy lies in its disruption of the ROR-coactivator complex. Structural analyses reveal that endogenous agonists (e.g., cholesterol derivatives) stabilize H12 in an "agonist position," forming a hydrophobic groove for coactivator recruitment via LxxLL motifs. SR1001 binding induces a unique H12 conformation incompatible with coactivator binding, instead favoring corepressor interaction. In Th17 cells, this prevents ROR-driven transactivation of IL17A and associated genes. Importantly, SR1001 suppresses cytokine production even in pre-differentiated Th17 cells, highlighting therapeutic potential in established disease [3] [5] [6].
SR1001 has demonstrated robust efficacy across diverse preclinical models of Th17-mediated pathologies. In EAE (a multiple sclerosis model), prophylactic SR1001 administration (50 mg/kg twice daily) reduced clinical scores by >80% and completely prevented CNS inflammatory infiltration. Mechanistically, SR1001-treated mice exhibited >90% suppression of IL-17A, IL-17F, and IL-22 production in draining lymph nodes. Critically, SR1001 reversed established disease, suggesting applicability to chronic autoimmune conditions. This therapeutic effect correlated with reduced RORγt occupancy and histone acetylation at the Il17a locus in CNS-infiltrating T cells [3].
In inflammatory bowel disease models, SR1001 ameliorated dextran sulfate sodium (DSS)-induced colitis. Treated mice showed 50-70% reductions in colon histopathology scores, accompanied by decreased IL-17A and TNF-α in colonic tissue. Flow cytometry revealed diminished Th17 and Th1 cell infiltration. Notably, SR1001 restored the Th17/Treg balance, increasing Foxp3+ regulatory T cells—a critical mechanism for re-establishing mucosal immune homeostasis. This dual effect on effector and regulatory compartments enhanced its therapeutic profile [1] [3].
Beyond classic autoimmunity, SR1001 demonstrated efficacy in organ-specific inflammation. In cerulein-induced acute pancreatitis, SR1001 pretreatment significantly reduced pancreatic edema, serum amylase (∼60% decrease), and pro-inflammatory cytokines (IL-6, TNF-α, IL-17, IL-23). Flow cytometry showed selective depletion of pancreatic RORγt+ cells, Th17 cells, and IL-17-producing γδ T cells, while splenic populations remained unaffected—highlighting tissue-selective immunomodulation. This pancreatic-specific effect suggests compartmentalized pharmacology potentially minimizing systemic immunosuppression [4].
SR1001 also validated RORγt inhibition in type 1 diabetes (T1D). In non-obese diabetic (NOD) mice, SR1001 treatment initiated at 5 weeks (prediabetic) reduced diabetes incidence by ∼75% over 15 weeks. Mechanistic studies revealed suppressed insulitis and decreased IL-17-producing T cells in pancreatic lymph nodes. Pharmacokinetic analyses confirmed SR1001 accumulation in pancreatic tissue, providing a direct pharmacological basis for its local effects. This established RORγt as a therapeutic target in T1D beyond classical Th17-centric autoimmune disorders [7].
Table 3: Summary of SR1001 Efficacy in Preclinical Disease Models
Disease Model | Key Findings | Proposed Mechanism |
---|---|---|
EAE (Multiple Sclerosis) | ↓ Clinical scores (80%); ↓ CNS inflammation; ↓ IL-17A/F | Suppressed Th17 differentiation & CNS infiltration |
DSS-Colitis | ↓ Histopathology (50-70%); ↓ IL-17/TNF-α; ↑ Tregs | Restored Th17/Treg balance; reduced mucosal inflammation |
Acute Pancreatitis | ↓ Amylase (60%); ↓ Pancreatic IL-17/IL-23; ↓ Tissue RORγt+ cells | Depleted pancreatic IL-17+ γδ T & Th17 cells |
Type 1 Diabetes (NOD) | ↓ Diabetes incidence (75%); ↓ Insulitis; ↓ Pancreatic IL-17+ T cells | Suppressed islet-reactive Th17 responses |
Skin Allograft Rejection | Prolonged graft survival; ↓ IL-17 in graft tissue | Inhibited alloreactive Th17 responses |
While SR1001 itself hasn't advanced to clinical trials, it catalyzed the development of next-generation RORγt inhibitors. Structural insights from SR1001-RORγ complexes informed the design of compounds with improved potency, selectivity, and pharmacokinetic profiles (e.g., VTP-43742, JNJ-54271074). These derivatives maintain SR1001's core inverse agonism mechanism but address limitations in bioavailability and metabolic stability. SR1001 thus represents the foundational pharmacophore for a burgeoning class of immunomodulators, with over 20 RORγt inhibitors now in clinical development for psoriasis, rheumatoid arthritis, and inflammatory bowel diseases [5] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7